![molecular formula C24H27NO4 B2675081 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid CAS No. 2137780-67-5](/img/structure/B2675081.png)
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid” is a chemical compound with the molecular formula C24H27NO4 . It is also known as 3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine . This compound is used in various scientific research fields, including drug development and material synthesis.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino group, which is part of a propanoic acid structure with a cyclohexyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 393.48 g/mol . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the available resources .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid is utilized in various chemical synthesis processes. Gioeli and Chattopadhyaya (1982) noted its use in protecting hydroxy-groups during chemical synthesis, particularly in combination with other protecting groups (Gioeli & Chattopadhyaya, 1982). Mellor and Chan (1997) demonstrated its application in the synthesis of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).
Photophysics and Bioimaging
Morales et al. (2010) explored its use in bioimaging, particularly in the development of a water-soluble fluorene derivative for integrin imaging through two-photon fluorescence microscopy (Morales et al., 2010). This highlights the compound's potential in advanced imaging techniques in biological research.
Organic Sensitizer Development
The compound has also been used in the engineering of organic sensitizers for solar cell applications. Kim et al. (2006) reported its role in the creation of novel organic sensitizers that exhibit high conversion efficiency when anchored onto TiO2 film, indicating its significance in renewable energy research (Kim et al., 2006).
Peptide Synthesis
Fields and Noble (2009) detailed its application in solid phase peptide synthesis. The compound's role in the introduction of a variety of solid supports, linkages, and side chain protecting groups has been pivotal in the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Polymer and Material Science
In the field of polymer and material science, Tomita, Sanda, and Endo (2001) utilized the compound in the self-polyaddition process for creating polyhydroxyurethane, showcasing its utility in novel polymer synthesis methods (Tomita, Sanda, & Endo, 2001).
Safety and Hazards
Based on the available data, this compound may pose certain hazards. It is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-13-16-7-1-6-12-22(16)25-24(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21-22H,1,6-7,12-15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEPFERYCYWNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)
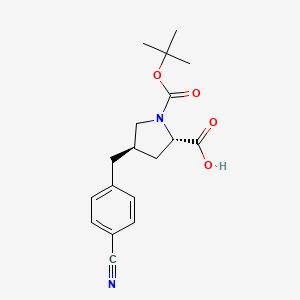
![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)
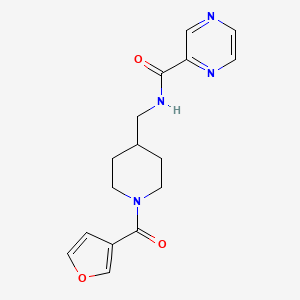
![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)
![(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one](/img/structure/B2675006.png)

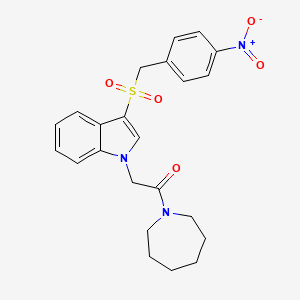
![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)
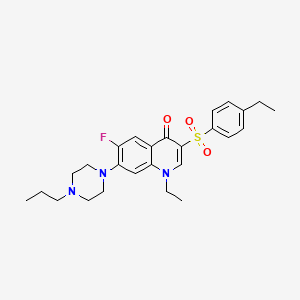
![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)
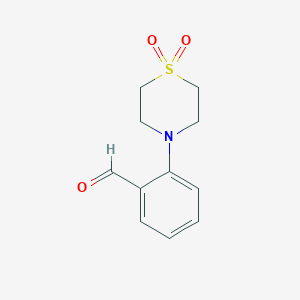
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-phenylacetamide](/img/structure/B2675020.png)
